1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)-

Description

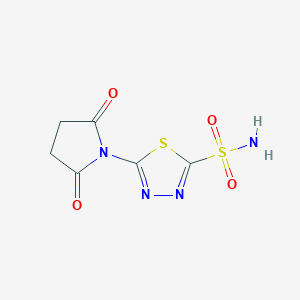

The compound "1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)-" features a 1,3,4-thiadiazole core substituted at position 2 with a sulfonamide group and at position 5 with a 2,5-dioxo-pyrrolidinyl moiety. The thiadiazole ring is a heterocyclic scaffold known for its electron-deficient nature, enabling diverse interactions with biological targets . The sulfonamide group (-SO₂NH₂) is a classic pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), while the 2,5-dioxo-pyrrolidinyl substituent introduces hydrogen-bonding and solubility-modifying properties.

Properties

CAS No. |

138080-08-7 |

|---|---|

Molecular Formula |

C6H6N4O4S2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

5-(2,5-dioxopyrrolidin-1-yl)-1,3,4-thiadiazole-2-sulfonamide |

InChI |

InChI=1S/C6H6N4O4S2/c7-16(13,14)6-9-8-5(15-6)10-3(11)1-2-4(10)12/h1-2H2,(H2,7,13,14) |

InChI Key |

YOOBOVZIYKUSJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=NN=C(S2)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides (Route I)

Monothiodiacylhydrazines serve as precursors for 1,3,4-thiadiazole synthesis via acid-catalyzed cyclization. For example, Hoggarth (1949) demonstrated that thiosemicarbazide derivatives cyclize with phosphoric acid to form 2-amino-1,3,4-thiadiazoles. Adapting this method, a sulfonamide-containing thiosemicarbazide A could undergo cyclization with dehydrating agents (e.g., H2SO4 or POCl3) to yield the thiadiazole core with a sulfonamide at position 2 (Compound B ).

Reaction Scheme :

$$

\text{Thiosemicarbazide (A)} \xrightarrow{\text{H}2\text{SO}4} \text{1,3,4-Thiadiazole-2-sulfonamide (B)}

$$

Two-Bond Formation via Diacylhydrazines (Route II)

Diacylhydrazines react with sulfur sources like Lawesson’s reagent to form 1,3,4-thiadiazoles. For instance, diacylhydrazine C (bearing a sulfonamide group) treated with P4S10 undergoes thionation and cyclization to produce the thiadiazole scaffold D . This method offers higher yields compared to traditional phosphorus pentasulfide.

Reaction Conditions :

Sulfonamide Functionalization

Sulfonyl Chloride Amination

A 2-amino-1,3,4-thiadiazole intermediate H reacts with a sulfonyl chloride I (e.g., 4-sulfamoylphenyl sulfonyl chloride) to form the sulfonamide bond. This method, employed by Abdel-Aziz et al. (2018), achieved sulfonamide incorporation at position 2 with yields exceeding 80%.

Reaction Scheme :

$$

\text{2-Amino-thiadiazole (H)} + \text{R-SO}2\text{Cl (I)} \xrightarrow{\text{Et}3\text{N, THF}} \text{1,3,4-Thiadiazole-2-sulfonamide}

$$

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Thiosemicarbazide Cyclization | H2SO4, POCl3 | Acidic, 100°C | 60–70% | Direct sulfonamide incorporation | Harsh conditions, side products |

| Diacylhydrazine Route | Lawesson’s reagent | Reflux, toluene | 70–75% | High yields, cleaner reactions | Requires sulfurization step |

| One-Pot Synthesis | Hydrazine, S8, diketone | Ethanol, 70°C | 50–60% | Single-step, atom-economical | Limited substituent diversity |

| SNAr | Pyrrolidinedione salt | DMF, 80°C | 55–65% | Late-stage functionalization | Requires halogenated precursor |

Mechanistic Insights

Cyclization Mechanism (Route I)

Protonation of the thiosemicarbazide A by H2SO4 activates the carbonyl groups, enabling nucleophilic attack by the sulfur atom to form the thiadiazole ring. Simultaneous dehydration eliminates H2O, yielding the aromatic heterocycle.

Nucleophilic Aromatic Substitution

The electron-deficient thiadiazole ring at position 5 facilitates attack by the pyrrolidinedione enolate, displacing chloride via a concerted aromatic substitution mechanism. This aligns with observations by Kubota et al. (2017) in CS2-mediated thiadiazole syntheses.

Challenges and Optimization

- Regioselectivity : Ensuring substitution occurs exclusively at position 5 requires electron-withdrawing groups (e.g., sulfonamide) to direct reactivity.

- Pyrrolidinedione Stability : The diketone moiety is prone to hydrolysis under acidic conditions, necessitating anhydrous environments.

- Yield Improvement : Catalytic methods (e.g., CuI for SNAr) could enhance efficiency, as seen in related triazole syntheses.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- is a heterocyclic compound containing a thiadiazole ring, which is known for a variety of biological activities, such as antimicrobial, anticancer, and anticonvulsant properties.

Scientific Research Applications

1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- has diverse applications in scientific research, including its use as a building block in synthesizing complex molecules, its antimicrobial and anticancer activities in biological studies, its potential as a therapeutic agent in medicine, and its role in developing new materials and chemical processes in industry.

Chemistry

It can be employed as a building block in the synthesis of more complex molecules.

Biology

Due to its antimicrobial and anticancer properties, it is a valuable compound for biological studies. Many 2-amino-1,3,4-thiadiazole derivatives can be considered lead compounds for drug synthesis, with some demonstrating higher antimicrobial activity compared to standard drugs . 1,3,4-Thiadiazole rings are associated with several biological activities, including antimicrobial, antituberculosis, antiviral, analgesic, antidepressant, anxiolytic, antihypertensive, anticonvulsant, anti-inflammatory, local anesthetic, and kinesin inhibitory activities .

Medicine

It is a potential therapeutic agent for treating various diseases, including cancer and epilepsy. 1,3,4-Thiadiazole derivatives have demonstrated therapeutic potential, with 1,3,4-thiadiazole derivatives showing the most significant potential .

Industry

It is used in the development of new materials and chemical processes. Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity, with the use of continuous flow reactors and automated systems enhancing efficiency and scalability.

Chemical Reactions

1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl) can undergo oxidation, reduction, and substitution reactions. Oxidation can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate, while reduction can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring. The products formed from these reactions depend on the specific reagents and conditions used; oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes . The compound’s ability to cross cellular membranes and interact with biological targets is attributed to its mesoionic character and liposolubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their biological activities:

Functional and Pharmacological Comparisons

- Antibacterial Activity : Gadad et al. demonstrated that 5-guanylhydrazone/thiocyanato-substituted thiadiazole-2-sulfonamides exhibit broad-spectrum antibacterial activity, likely due to sulfonamide-mediated enzyme disruption (e.g., dihydropteroate synthase inhibition) . The target compound’s 2,5-dioxo-pyrrolidinyl group may enhance solubility or alter target specificity compared to bulkier substituents like guanylhydrazone.

- Enzyme Inhibition : Acetazolamide, a sulfonamide-containing carbonic anhydrase inhibitor, acidifies tumors and synergizes with chemotherapeutics . The target compound’s pyrrolidinyl group could modulate enzyme-binding kinetics or tissue distribution compared to acetazolamide’s benzothiadiazole core.

- Antioxidant Potential: highlights that 2-thiol-substituted thiadiazoles exhibit antioxidant activity via radical scavenging . Replacing the thiol (-SH) with sulfonamide (-SO₂NH₂) in the target compound may shift activity toward enzyme modulation rather than redox processes.

- Agricultural Applications: notes that certain thiadiazole derivatives promote plant growth at low concentrations . However, the target compound’s sulfonamide and pyrrolidinyl groups are atypical in agrochemical contexts, suggesting divergent applications.

Physicochemical and Electronic Properties

- In contrast, 2-thiol derivatives () exhibit redox activity due to the -SH group’s reducing capacity .

- Solubility and Bioavailability : The 2,5-dioxo-pyrrolidinyl group introduces polar amide bonds, likely improving aqueous solubility compared to hydrophobic aryl/heteroaryl substituents (e.g., in and ). This could enhance pharmacokinetic profiles for therapeutic use.

Research Findings and Mechanistic Insights

- Antibacterial Mechanisms : Sulfonamide-containing thiadiazoles (e.g., Gadad et al.) may inhibit bacterial folate synthesis, analogous to classical sulfonamide drugs . The target compound’s pyrrolidinyl group could disrupt bacterial membrane integrity or modulate efflux pump activity.

- Synthetic Feasibility : reports high yields (70–95%) for 5-substituted thiadiazoles via cyclization reactions, suggesting the target compound could be synthesized efficiently using analogous methods .

Biological Activity

1,3,4-Thiadiazole-2-sulfonamide, 5-(2,5-dioxo-1-pyrrolidinyl) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₆N₄O₄S₂

- CAS Number : 138080-08-7

- Average Mass : 262.26 g/mol

Antimicrobial Activity

1,3,4-thiadiazole derivatives are known for their antimicrobial properties. The compound exhibits significant antibacterial and antifungal activities. For instance:

- Antibacterial : Studies have shown that various thiadiazole derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

- Antifungal : Research indicates that certain derivatives demonstrate efficacy against fungal pathogens such as Candida species and Aspergillus species .

Anticancer Properties

The anticancer potential of 1,3,4-thiadiazole derivatives has been widely studied. Notable findings include:

- Cytotoxicity : Compounds have shown IC₅₀ values ranging from 0.28 to 10 µg/mL against various cancer cell lines, including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) .

- Mechanisms : The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells. Studies suggest that these compounds may interact with tubulin and disrupt microtubule formation .

Antiviral Activity

The antiviral properties of thiadiazole derivatives are also notable:

- HIV Inhibition : Some studies report moderate inhibitory activity against HIV strains when tested in vitro. The structure of the thiadiazole ring allows for interactions with viral proteins, potentially disrupting viral replication .

Study on Anticancer Activity

A study evaluated the effects of several thiadiazole derivatives on human prostate cancer cells (PC3). The results showed a significant reduction in cell viability at concentrations as low as 10 µM/mL, indicating strong antiproliferative activity .

Antifungal Efficacy

Another research focused on the antifungal activity of synthesized thiadiazole derivatives against C. arachidicola. Compound 6a exhibited superior antifungal activity compared to commercial antifungal agents, highlighting the potential for developing new antifungal therapies based on this scaffold .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3,4-thiadiazole-2-sulfonamide derivatives?

- Methodology : The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide under basic conditions, followed by S-alkylation with chloroacetic acid derivatives (e.g., amides or esters) to introduce sulfonamide groups. Multi-step protocols (up to six steps) may include solvent optimization (e.g., pyridine for cyclization) and purification via recrystallization in ethanol/DMF .

Q. How is structural confirmation performed for these compounds?

- Methodology : Structural elucidation relies on 1H NMR (for substituent patterns), IR spectroscopy (to identify functional groups like carbonyls), elemental analysis (for purity), and X-ray crystallography (for definitive stereochemical assignments). For example, crystal structures of fluorophenyl-substituted analogs confirmed planar thiadiazole rings and hydrogen-bonding networks .

Q. What in vitro assays are used to assess biological activity?

- Methodology : Common assays include:

- Antiproliferative activity : MTT assays on cancer cell lines (e.g., HCT116, Ehrlich ascites carcinoma) .

- Enzyme inhibition : Carbonic anhydrase isoform inhibition studies using spectrophotometric methods (e.g., CO2 hydration assay) .

- Anticonvulsant screening : Electrophysiological models (e.g., maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions in multi-step synthesis?

- Methodology : Factorial design allows systematic variation of factors (e.g., temperature, solvent polarity, reagent stoichiometry) to identify optimal conditions. For example, a 2³ factorial design could resolve interactions between reaction time, solvent type (pyridine vs. DMF), and catalyst concentration, minimizing byproduct formation in heterocyclization steps .

Q. How to resolve discrepancies in biological activity across different models?

- Methodology : Case study: A compound showed efficacy in the MES model (ED50 = 16 mg/kg) but not in PTZ models. This discrepancy may arise from differences in mechanism (voltage-gated Na+ channel modulation vs. GABAergic pathways). Cross-validation using ex vivo brain slice electrophysiology and pharmacokinetic profiling (e.g., blood-brain barrier penetration) can clarify target engagement .

Q. What computational methods predict antiproliferative activity?

- Methodology : The PASS program predicts bioactivity by comparing molecular descriptors (e.g., logP, topological polar surface area) with known databases. For thiadiazole derivatives, PASS accurately flagged antiproliferative potential, which was later validated via in vitro screening .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodology :

- Substituent variation : Synthesize analogs with diverse R-groups (e.g., halogenated aryl, alkyl sulfonamides) to probe steric/electronic effects.

- Biochemical profiling : Test analogs against panels of kinases or carbonic anhydrase isoforms to identify selectivity trends.

- Molecular docking : Use software like AutoDock Vina to correlate substituent effects with binding affinity (e.g., interactions with CA-II active site residues) .

Q. What are the challenges in translating in vitro activity to in vivo efficacy?

- Methodology : Key challenges include:

- Bioavailability : Poor solubility (e.g., water-insoluble thiadiazoles) requires formulation strategies (nanoparticles, prodrugs).

- Toxicity : Rotarod tests assess neurotoxicity; compounds with >50% motor impairment at therapeutic doses are discarded .

- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) predict metabolic clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.